多潘立酮杂质 F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

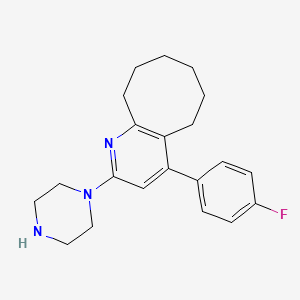

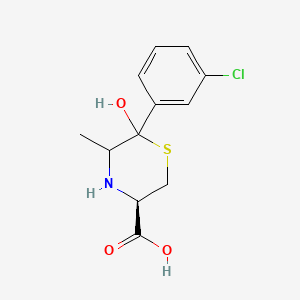

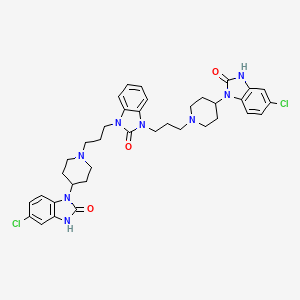

Domperidone Impurity F, also known as 1,3-Bis [3- [4- (5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a derivative of Domperidone . It is a white to yellow solid .

Synthesis Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization, which is similar to the synthetic route of intermediate 1 .Molecular Structure Analysis

The molecular formula of Domperidone Impurity F is C37H42Cl2N8O3 . The structure of Domperidone Impurity F can be represented as 1,3-Bis [3- [4- (5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one .Chemical Reactions Analysis

The synthetic strategies, synthetic routes, and reaction processes of Domperidone have been summarized in detail . The synthetic methodologies provide insights for the development of new strategies to prepare Domperidone .Physical And Chemical Properties Analysis

Domperidone Impurity F is a white to yellow solid . Its molecular weight is 717.7 g/mol .科学研究应用

多潘立酮产品中杂质的鉴定:一项研究发现多潘立酮原料和片剂中均含有杂质,其中在原料中鉴定出两种杂质,在片剂中鉴定出三种杂质 (Y. Bo,2013)。

缓蚀性能:多潘立酮在 NaCl 溶液中对铜表现出显着的缓蚀性能,作为阳极缓蚀剂并表现出较高的缓蚀效率 (Wang 等,2014)。

用于药物递送的 3D 打印片剂:一项研究中使用多潘立酮探索了使用熔融沉积建模 3D 打印创建肠胃内浮动缓释片剂的可行性,从而提高了其口服生物利用度 (Chai 等,2017)。

药理学和临床应用:多潘立酮作为一种止吐和促动力剂,具有长期给药的高安全性,广泛用于治疗胃轻瘫和慢性恶心呕吐 (Reddymasu 等,2007)。

药物中的电荷转移络合物:关于多潘立酮与各种有机 π-受体之间形成的电荷转移络合物的合成和表征的研究表明,这些络合物在纳米范围内具有有序的均匀微观结构 (Al-Saif 等,2019)。

药物制剂中杂质的估算:一项研究开发了一种液相色谱法来定量分析奥美拉唑和多潘立酮胶囊中的杂质,表明其在评估药物纯度和稳定性方面很有用 (Seshadri 等,2012)。

用于增强生物利用度的多潘立酮纳米晶:研究表明,使用低能反溶剂沉淀法制备的多潘立酮纳米晶与未加工的药物物质相比,显示出增强的溶出度和生物利用度 (Ndlovu 等,2018)。

多潘立酮片剂的质量比较:一项研究比较了不同工厂生产的多潘立酮片剂的质量,评估了溶解度和杂质含量等各种参数 (Dakui,2003)。

废水中筛选:多潘立酮已在废水中被发现,引起了环境问题。开发了一种灵敏的方法来分析废水样品中的多潘立酮 (Ali 等,2006)。

透皮贴剂的开发:一项研究重点关注开发多潘立酮的透皮递送系统,展示了通过大鼠皮肤的有效药物释放和渗透 (Madishetti 等,2010)。

作用机制

Target of Action

Domperidone Impurity F, like Domperidone, is a powerful peripheral dopamine receptor antagonist . It primarily targets dopamine D2 and D3 receptors . These receptors play a crucial role in transmitting signals in the brain that control movement and behavior.

Mode of Action

Domperidone Impurity F interacts with its targets, the dopamine receptors, by blocking their activity . This blocking action prevents dopamine, a neurotransmitter, from binding to the receptors, thereby altering the transmission of signals in the brain.

Biochemical Pathways

The biochemical pathways affected by Domperidone Impurity F are related to its antagonistic effect on dopamine receptors . By blocking these receptors, it can influence various physiological processes, including the regulation of movement and behavior.

Pharmacokinetics

It’s reasonable to assume that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with domperidone, given their structural similarities . These properties can significantly impact the bioavailability of the compound, determining how much of it reaches the target site to exert its effects.

Result of Action

The molecular and cellular effects of Domperidone Impurity F’s action are likely to be similar to those of Domperidone, given their structural similarities and shared target of action . As a dopamine receptor antagonist, it can help regulate the motility of gastric and small intestinal smooth muscle and has antiemetic activity .

安全和危害

未来方向

Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare Domperidone . Moreover, the methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .

属性

IUPAC Name |

1,3-bis[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42Cl2N8O3/c38-25-7-9-31-29(23-25)40-35(48)46(31)27-11-19-42(20-12-27)15-3-17-44-33-5-1-2-6-34(33)45(37(44)50)18-4-16-43-21-13-28(14-22-43)47-32-10-8-26(39)24-30(32)41-36(47)49/h1-2,5-10,23-24,27-28H,3-4,11-22H2,(H,40,48)(H,41,49) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGRTVZPTBEQCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42Cl2N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391053-55-6 |

Source

|

| Record name | 1,3-Bis(3-(4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ3HBB9FWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)